molecular formula C11H14O3 B1585330 Ethyl 2-ethoxybenzoate CAS No. 6290-24-0

Ethyl 2-ethoxybenzoate

Cat. No.: B1585330
CAS No.: 6290-24-0
M. Wt: 194.23 g/mol
InChI Key: OUZCDRGUTZLAGO-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxybenzoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from benzoic acid and ethanol, characterized by its aromatic structure and the presence of an ethoxy group at the second position of the benzene ring. This compound is commonly used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethoxybenzoate can be synthesized through the esterification of 2-ethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group, forming 2-ethoxybenzyl alcohol.

    Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: 2-ethoxybenzoic acid

    Reduction: 2-ethoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the specific reaction (e.g., 2-ethoxy-5-nitrobenzoate)

Scientific Research Applications

Ethyl 2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxybenzoate involves its interaction with specific molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

    Ethyl 4-ethoxybenzoate: Similar in structure but with the ethoxy group at the fourth position.

    Methyl 2-ethoxybenzoate: Similar ester but with a methyl group instead of an ethyl group.

    Ethyl benzoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

Uniqueness: this compound is unique due to the position of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can significantly impact its chemical behavior and applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-8-6-5-7-9(10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZCDRGUTZLAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278183
Record name Ethyl 2-ethoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6290-24-0
Record name Benzoic acid, 2-ethoxy-, ethyl ester
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Record name NSC 6584
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Record name 6290-24-0
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Record name Ethyl 2-ethoxybenzoate
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Record name Benzoic acid, 2-ethoxy-, ethyl ester
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Synthesis routes and methods

Procedure details

To a stirred solution of Salicylic acid (50 g, 143 mmol) in acetone (300 mL) was added anhydrous powdered potassium carbonate (80 g, 580 mmol). Diethyl sulfate (44.25 g, 290 mmol) was added in portions for about 10 min at room temperature. After the addition was complete, the solution was heated to reflux temperature on a water bath and maintained for 3 h. The solution was cooled to room temperature and then concentrated under reduced pressure. Distilled water (200 mL) was added to the reaction mixture, which was then extracted with ethyl acetate (200 mL). The organic layer was washed with distilled water (2×200 mL), dried over anhydrous sodium sulfate, and concentrated to yield the title Ethyl 2-Ethoxy-benzoate (45 g, 80%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
44.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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